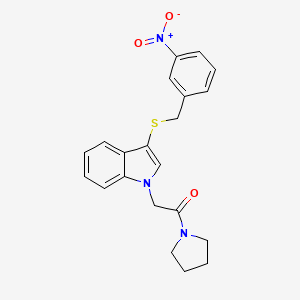
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a nitrobenzyl thioether, an indole ring, and a pyrrolidinyl ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzyl Thioether: The reaction between 3-nitrobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide to form 3-nitrobenzyl thiourea.
Cyclization to Indole: The cyclization of 3-nitrobenzyl thiourea with an appropriate reagent, such as phosphorus oxychloride, to form the indole ring.
Introduction of the Pyrrolidinyl Ethanone Moiety: The final step involves the reaction of the indole derivative with pyrrolidine and an acylating agent like acetyl chloride to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with Lewis acids (AlCl3)
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino compound.
Sulfoxide/Sulfone: Oxidation of the thioether yields sulfoxide or sulfone derivatives.
Substituted Indoles: Electrophilic substitution yields various substituted indole derivatives.
Applications De Recherche Scientifique
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the nitrobenzyl thioether and pyrrolidinyl ethanone moieties may contribute to the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Benzylthio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-((3-Nitrobenzyl)thio)-1H-indol-1-yl)ethanone: Lacks the pyrrolidinyl ethanone moiety, which may affect its overall properties.
Uniqueness
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the nitrobenzyl thioether, indole ring, and pyrrolidinyl ethanone moieties in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-10-3-4-11-22)14-23-13-20(18-8-1-2-9-19(18)23)28-15-16-6-5-7-17(12-16)24(26)27/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKIODJAAERDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














